5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

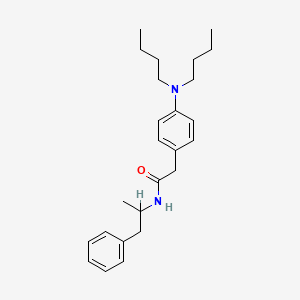

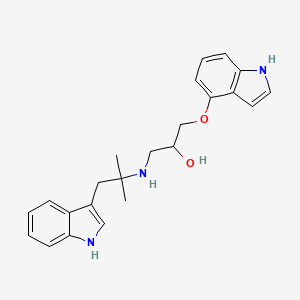

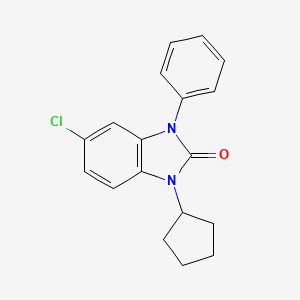

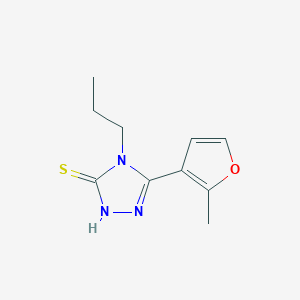

The compound “5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a furyl group (a furan ring with a substituent), a propyl group (a three-carbon alkyl), and a 1,2,4-triazole ring, which is a type of heterocyclic compound containing three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For example, the 2-methyl-3-furyl group in similar compounds has been found to undergo decyclization when reacted with secondary amines .Aplicaciones Científicas De Investigación

Use as Flavourings in Animal Feed

Specific Scientific Field

Animal Nutrition and Veterinary Medicine

Summary of the Application

Furfuryl and furan derivatives, including those with additional side-chain substituents and heteroatoms, are used as flavourings in animal feed .

Methods of Application or Experimental Procedures

These compounds are added to the animal feed at varying concentrations depending on the specific compound. For example, furfural and furfuryl alcohol are added at 5 mg/kg complete feed; methyl 2‑furoate and furfuryl acetate at 0.5 mg/kg complete feed .

Results or Outcomes

The EFSA Panel concluded that all compounds except 5‑methylfurfural are safe at the proposed maximum use level for all animal species . No safety concern would arise for the consumer from the use of these compounds up to the highest safe level in feeds .

Reactions with Secondary Amines

Specific Scientific Field

Organic Chemistry

Summary of the Application

Derivatives of 5-(2-methyl-3-furyl)cyclopent-2-en-1-one react with secondary amines, resulting in the decyclization of the 2-methylfuran substituent .

Methods of Application or Experimental Procedures

The reactions of 2,3,5-trichloro and 2,5-dichloro-3-furfuryloxy-5(2-methyl-3-furyl) 4,4-dimethoxycyclopent-2-en-1ones with diethylamine or morpholine result in the decyclization of the 2-methylfuran substituent .

Results or Outcomes

The reactions give the corresponding products in good yields . The structure of the products was confirmed by an NOE effect observed on the OMe protons upon irradiation of the proton at the C(2 ́) atom .

Safety And Hazards

Direcciones Futuras

Propiedades

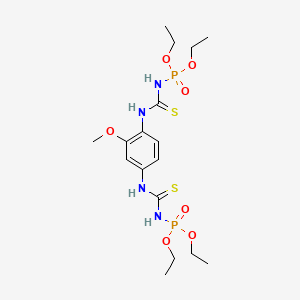

IUPAC Name |

3-(2-methylfuran-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-3-5-13-9(11-12-10(13)15)8-4-6-14-7(8)2/h4,6H,3,5H2,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBAFHPNZIQWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)C2=C(OC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391480 | |

| Record name | 5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

725218-33-7 | |

| Record name | 5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.